molecular formula C19H15ClN4O3S B10934094 N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10934094
M. Wt: 414.9 g/mol
InChI Key: DFDZLBXXYBNSGJ-SRZZPIQSSA-N
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Description

N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of furan, triazole, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the furan-2-ylmethylidene intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate chlorophenoxy compound under basic conditions.

    Cyclization to form the triazole ring: The intermediate is then subjected to cyclization with thiosemicarbazide to form the triazole ring.

    Introduction of the methylsulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methylsulfanyl groups.

    Reduction: Reduction reactions can target the triazole ring and the chlorophenoxy group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenoxy and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is investigated for its potential as an antiviral and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of furan, triazole, and chlorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

(E)-1-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C19H15ClN4O3S/c1-28-19-23-22-18(17-3-2-10-25-17)24(19)21-11-15-8-9-16(27-15)12-26-14-6-4-13(20)5-7-14/h2-11H,12H2,1H3/b21-11+

InChI Key

DFDZLBXXYBNSGJ-SRZZPIQSSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C4=CC=CO4

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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